REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[cH:4][c:5]([C:6](=[O:7])[NH2:8])[cH:9][c:10]([CH3:12])[n:11]1.[Cl:32][CH2:33][Cl:34].[F:19][C:20]([F:21])([F:22])[C:23]([O:24][C:25](=[O:26])[C:27]([F:28])([F:29])[F:30])=[O:31].[OH2:35].[cH:13]1[cH:14][cH:15][n:16][cH:17][cH:18]1>>[CH2:1]([CH3:2])[c:3]1[cH:4][c:5]([C:6]#[N:8])[cH:9][c:10]([CH3:12])[n:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc(C(N)=O)cc(C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCc1cc(C#N)cc(C)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |